Lipophilicity (LogP) Comparison: 3-Ethyl-[1,2]oxathiane 2,2-dioxide vs. 1,4-Butane Sultone
3-Ethyl-[1,2]oxathiane 2,2-dioxide exhibits a significantly higher calculated lipophilicity (XLogP3-AA of 1.1) compared to the unsubstituted 1,4-butane sultone, which has a predicted XLogP3 of 0.2 [1]. This quantitative difference is driven by the 3-ethyl group, which increases the compound's non-polar surface area.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | 1,4-Butane sultone (1,2-Oxathiane 2,2-dioxide): XLogP3 = 0.2 |
| Quantified Difference | ΔLogP = +0.9 |
| Conditions | Calculated using XLogP3 3.0 and XLogP3-AA algorithms on PubChem [1]. |
Why This Matters
The 5.5-fold increase in predicted LogP impacts membrane permeability and partitioning behavior, making the 3-ethyl derivative a more suitable starting point for designing cell-permeable probes or optimizing bioavailability in lead compounds.
- [1] PubChem. (2025). Compound Summary for CID 17847481 (3-Ethyl-1,2lambda6-oxathiane-2,2-dione) and CID 17575 (1,4-Butane sultone). National Center for Biotechnology Information. View Source
